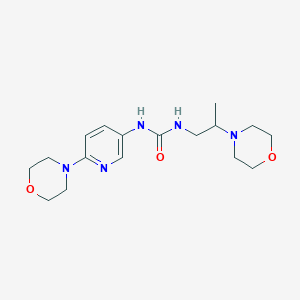
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide, also known as DMP785, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain, and modulation of this receptor has been shown to have potential therapeutic effects in a variety of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has a variety of biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and regulate blood pressure. Additionally, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to modulate the GABA-A receptor, which makes it a useful tool for studying the central nervous system. Additionally, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide in lab experiments is its relatively high cost compared to other research chemicals.
Future Directions
There are several potential future directions for research on 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which could lead to the development of more effective treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide and its potential therapeutic applications in cancer and other diseases.
Synthesis Methods
The synthesis of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-methyl-2-phenylpropanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid chloride to form the final product, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide.
Scientific Research Applications
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. In particular, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-14(12(2)19-18-11)15(20)17-10-16(3,4)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWOZAGABLIVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571549.png)


![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)


![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)